molecular formula C19H13BrFNO3S B2696205 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one CAS No. 2319877-16-0

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one

Cat. No. B2696205
CAS RN: 2319877-16-0
M. Wt: 434.28
InChI Key: IYJCRZJOOPNTQA-UHFFFAOYSA-N
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Description

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidine-4-one derivative of chromen-4-one and has been synthesized using different methods.

Scientific Research Applications

Catalyst for Synthesis of Heterocycles

  • Sodium fluoride has been identified as an effective catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles, utilizing phenacyl bromides and 3-(2-bromoacetyl)-2H-chromen-2-one among other reactants. This process is highlighted for its simplicity, mild conditions, and excellent yields, suggesting that structurally related compounds could play a role in facilitating organic synthesis reactions under environmentally benign conditions (Banothu et al., 2014).

Antimicrobial Applications

  • Research on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising antimicrobial effects. The inclusion of 3-(2-bromoacetyl)-2H-chromen-2-one in the synthesis pathway suggests that derivatives of this compound could have potential as antimicrobial agents, contributing to the development of new therapeutic options (Darwish et al., 2014).

Antitumor Activity

  • A study on 1H-thieno[2,3-c]chromen-4(2H)-one derivatives synthesized through Knoevenagel condensation has revealed moderate to good antitumor activity against several cancer cell lines. This suggests that compounds related to 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one could be explored for their antitumor properties, potentially contributing to cancer research and therapy (Yu et al., 2017).

Synthesis of Nitrogen Heterocycles

  • The application of 3-(4-Acetyl[phenyl)-2H-coumarin in synthesizing nitrogen heterocycles underscores the importance of similar compounds in generating a variety of biologically active heterocyclic compounds. This area of research holds promise for the discovery of new drugs and materials with specific functional properties (Skripskaya et al., 2013).

Antiviral and Antibacterial Agents

  • Thiazolyl-coumarin hybrids have been designed, synthesized, and evaluated for their antibacterial and antiviral properties, showing considerable potency against specific strains. The structural motif of this compound might offer a scaffold for developing novel antiviral and antibacterial agents (Osman et al., 2018).

properties

IUPAC Name

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO3S/c20-13-9-11(5-6-14(13)21)19-22(7-8-26-19)18(24)17-10-15(23)12-3-1-2-4-16(12)25-17/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJCRZJOOPNTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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